

# Ascomycin (FK520) chemical structure and properties

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## Ascomycin (FK520): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ascomycin**, also known as FK520, is a macrolide antibiotic produced by the fermentation of the soil bacterium Streptomyces hygroscopicus.[1][2] It is a close structural analog of tacrolimus (FK506), differing by the substitution of an ethyl group for an allyl group at position C21.[2] **Ascomycin** exhibits potent immunosuppressive, antifungal, and neuroregenerative properties, making it a molecule of significant interest in drug development.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Ascomycin**, complete with experimental protocols and pathway diagrams to support further research and development.

## **Chemical Structure and Properties**

**Ascomycin** is a 23-membered macrolide lactone.[4] Its complex structure is a result of a sophisticated biosynthetic pathway in Streptomyces hygroscopicus.[5] The key physicochemical and biological properties of **Ascomycin** are summarized in the tables below.

## Physicochemical Properties of Ascomycin (FK520)



Property	Value	Reference(s)	
Molecular Formula	C43H69NO12	[5]	
Molecular Weight	792.01 g/mol [3]		
CAS Number	104987-12-4	[3]	
Appearance	White to off-white powder	[2]	
Solubility	Soluble in DMSO (≥ 39 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL).	[1][3][6]	
Storage	Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months.	[7]	

**Biological Activity of Ascomycin (FK520)** 

Activity	IC50 Value	Target/Assay	Reference(s)
Immunosuppression	0.55 nM	Mouse Mixed Lymphocyte Reaction (MLR)	[3]
Calcineurin Inhibition	49 nM	Calcineurin phosphatase activity assay	[1][8]
Antifungal Activity	Varies by species	-	
Antimalarial Activity	Varies by parasite strain	-	

# Mechanism of Action: Inhibition of Calcineurin Signaling



**Ascomycin** exerts its immunosuppressive effects primarily through the inhibition of the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (also known as protein phosphatase 2B).[3][9] The mechanism involves the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4] This **Ascomycin**-FKBP12 complex then binds to calcineurin, sterically blocking its active site and preventing it from dephosphorylating its substrates.[10]

A key substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, including interleukin-2 (IL-2), which is crucial for T-cell proliferation and the propagation of the immune response. By inhibiting calcineurin, **Ascomycin** prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing cytokine gene expression and T-cell activation.[4]

**Ascomycin**'s mechanism of action in T-lymphocytes.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **Ascomycin**.

## Isolation and Purification of Ascomycin from Streptomyces hygroscopicus Fermentation Broth

This protocol describes a general procedure for the extraction and purification of **Ascomycin** from a fermentation culture.

#### Materials:

- Streptomyces hygroscopicus fermentation broth
- Ethyl acetate
- Methanol
- n-Hexane

## Foundational & Exploratory



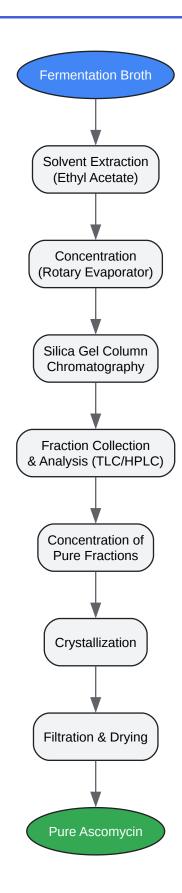


- Silica gel (for column chromatography)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

#### Procedure:

- Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the supernatant. b. Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate. This can be repeated 2-3 times for complete extraction. c. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[11]
- Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate). b. Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane. c. Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane. d. Collect fractions and analyze them for the presence of **Ascomycin** using Thin Layer Chromatography (TLC) or HPLC. e. Pool the fractions containing pure **Ascomycin** and concentrate using a rotary evaporator.
- Crystallization: a. Dissolve the purified **Ascomycin** from the previous step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate). b. Slowly add a solvent in which **Ascomycin** is poorly soluble (e.g., n-hexane or water) until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then at 4°C to facilitate crystallization. d. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
- Purity Analysis: a. Assess the purity of the final product using HPLC. A typical mobile phase consists of a mixture of acetonitrile and water, with UV detection at approximately 210 nm.[9]





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General workflow for **Ascomycin** purification.



## In Vitro Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- Mitomycin C or irradiation source
- Ascomycin (FK520) stock solution in DMSO
- 96-well round-bottom culture plates
- [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
- Scintillation counter or plate reader

#### Procedure:

- Cell Preparation: a. Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation. b. Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. c. Inactivate the stimulator cells to prevent their proliferation by treating them with mitomycin C (50 μg/mL) for 30 minutes at 37°C or by irradiation (e.g., 30 Gy). Wash the cells three times with RPMI-1640 medium to remove any residual mitomycin C.
- Assay Setup: a. In a 96-well plate, add 1 x 10<sup>5</sup> responder cells per well. b. Add 1 x 10<sup>5</sup> inactivated stimulator cells to the wells containing responder cells. c. Prepare serial dilutions of **Ascomycin** in culture medium and add them to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no drug). d. Bring the final volume in each well to 200 μL with culture medium.



- Incubation and Proliferation Measurement: a. Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. b. On day 5, pulse each well with 1 μCi of [³H]-thymidine and incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. d. Alternatively, use a non-radioactive proliferation assay according to the manufacturer's instructions.
- Data Analysis: a. Calculate the percentage of inhibition of proliferation for each Ascomycin
  concentration compared to the vehicle control. b. Determine the IC50 value by plotting the
  percentage of inhibition against the logarithm of the Ascomycin concentration and fitting the
  data to a sigmoidal dose-response curve.

## **Calcineurin Phosphatase Activity Assay**

This assay measures the ability of **Ascomycin** to inhibit the enzymatic activity of calcineurin.

#### Materials:

- Purified recombinant calcineurin
- Recombinant FKBP12
- Calmodulin
- RII phosphopeptide substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl<sub>2</sub>, 0.5 mM DTT, 0.2 mM CaCl<sub>2</sub>, 0.1 mg/mL BSA)
- Ascomycin (FK520) stock solution in DMSO
- Malachite green phosphate detection solution
- 96-well flat-bottom plate
- Plate reader

#### Procedure:



- Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing assay buffer, calcineurin, FKBP12, and calmodulin. b. Add serial dilutions of **Ascomycin** or vehicle control (DMSO) to the wells. c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the formation of the **Ascomycin**-FKBP12-calcineurin complex.
- Enzymatic Reaction: a. Initiate the reaction by adding the RII phosphopeptide substrate to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
- Phosphate Detection: a. Stop the reaction by adding the malachite green solution, which
  forms a colored complex with the free phosphate released from the substrate. b. After a color
  development period (e.g., 15-20 minutes), measure the absorbance at a wavelength of
  approximately 620-650 nm using a plate reader.
- Data Analysis: a. Generate a standard curve using known concentrations of phosphate to
  quantify the amount of phosphate released in each well. b. Calculate the percentage of
  inhibition of calcineurin activity for each **Ascomycin** concentration. c. Determine the IC50
  value as described for the MLR assay.

## In Vivo Immunosuppressive Activity: Rat Skin Allograft Model

This model assesses the ability of **Ascomycin** to prevent the rejection of transplanted skin from a genetically different donor.

#### Materials:

- Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively)
- Surgical instruments
- Anesthesia
- Ascomycin (FK520) formulated for in vivo administration
- Bandaging materials



#### Procedure:

- Surgical Procedure: a. Anesthetize both the donor and recipient rats. b. Prepare a graft bed
  on the dorsal thorax of the recipient rat by excising a section of full-thickness skin (e.g., 1x1
  cm). c. Harvest a full-thickness skin graft of the same size from the donor rat and place it
  onto the graft bed of the recipient. d. Suture the graft in place and cover it with a protective
  bandage.
- Drug Administration: a. Administer **Ascomycin** to the recipient rats daily, starting on the day of transplantation, via a suitable route (e.g., intraperitoneal or subcutaneous injection). A typical dose range to explore would be 0.1 to 10 mg/kg/day.[3] b. Include a control group that receives only the vehicle.
- Graft Survival Assessment: a. Monitor the grafts daily for signs of rejection, which include erythema, edema, hemorrhage, and necrosis. b. Consider the graft rejected when more than 80-90% of the graft tissue shows signs of necrosis. c. Record the day of rejection for each animal.
- Data Analysis: a. Calculate the mean survival time (MST) of the grafts for each treatment group. b. Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft survival between the **Ascomycin**-treated and control groups.

## Conclusion

**Ascomycin** (FK520) is a potent immunosuppressive agent with a well-defined mechanism of action involving the inhibition of the calcineurin-NFAT signaling pathway. Its diverse biological activities continue to make it a valuable tool for researchers in immunology, pharmacology, and drug development. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of this remarkable natural product.

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